MYCi975 is a synthetic small molecule that acts as a direct inhibitor of the MYC transcription factor. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of cancer cells. [] MYCi975 is primarily used in preclinical research to study the role of MYC in cancer development and progression, and to evaluate its potential as a therapeutic target. []
MYCi975 is a small-molecule inhibitor targeting the MYC protein, a transcription factor that plays a critical role in cell growth, proliferation, and apoptosis. MYC is often overexpressed in various cancers, making it a significant target for therapeutic intervention. The development of MYCi975 aims to selectively inhibit MYC function, thereby impacting cancer cell viability and progression. Research indicates that MYCi975 effectively alters the MYC and MAX cistromes, influencing gene expression related to DNA synthesis and cell cycle regulation .
MYCi975 is classified as an antineoplastic agent due to its potential use in cancer therapy. It was developed through a series of pharmacological studies aimed at identifying compounds that can inhibit MYC activity. The compound is sourced from synthetic methodologies that involve the modification of existing chemical frameworks to enhance specificity and efficacy against MYC-driven malignancies .
The synthesis of MYCi975 involves several steps utilizing solid-phase synthesis techniques alongside classical solution synthesis methods. Initial reactions typically employ specific reagents under controlled conditions to facilitate the formation of the desired compound structure. For example, the synthesis may include reactions between carbon disulfide and various aromatic aldehydes under sonication conditions to enhance reaction rates and yields .
The characterization of MYCi975 is performed using techniques such as:
The molecular formula of MYCi975 is represented as with a molecular weight of approximately 492.00 g/mol. The structure features multiple trifluoromethyl groups which contribute to its biological activity by enhancing lipophilicity and binding affinity to target proteins. The precise arrangement of atoms within the compound is crucial for its interaction with the MYC protein .
MYCi975 undergoes specific interactions with MYC, leading to its inhibition. The compound's mechanism involves binding to the MYC protein, disrupting its ability to dimerize with MAX, which is essential for its transcriptional activity. This interaction leads to decreased expression of MYC target genes involved in cell proliferation and survival .
In vitro studies have demonstrated that treatment with MYCi975 results in significant reductions in cell viability across various cancer cell lines, highlighting its potential as an effective therapeutic agent .
The mechanism of action for MYCi975 centers on its ability to inhibit the transcriptional activity of MYC by preventing its binding to DNA at target gene promoters. This inhibition leads to a cascade of downstream effects, including:
Research shows that treatment with MYCi975 can lead to over 90% reduction in MYC protein levels within 48 hours in high-MYC expressing cancer cells, demonstrating its potency as an inhibitor .
MYCi975 exhibits several notable physical properties:
Chemical analyses reveal that MYCi975 has a high affinity for the MYC protein due to its structural features, which facilitate strong non-covalent interactions necessary for effective inhibition .
MYCi975 has significant potential applications in oncology, particularly for treating cancers characterized by aberrant MYC expression, such as:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3